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N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-3-carboxamide

Catalog No.
S7833581
CAS No.
M.F
C17H22N2O2
M. Wt
286.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-...

Product Name

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-3-carboxamide

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-1-methylindole-3-carboxamide

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

InChI

InChI=1S/C17H22N2O2/c1-17(2)10-12(8-9-21-17)18-16(20)14-11-19(3)15-7-5-4-6-13(14)15/h4-7,11-12H,8-10H2,1-3H3,(H,18,20)

InChI Key

WERDIGRBGVKCON-UHFFFAOYSA-N

SMILES

CC1(CC(CCO1)NC(=O)C2=CN(C3=CC=CC=C32)C)C

Canonical SMILES

CC1(CC(CCO1)NC(=O)C2=CN(C3=CC=CC=C32)C)C
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-3-carboxamide is a novel synthetic compound that has been garnering a lot of attention in various fields of research due to its numerous biological properties and potential applications. The compound is commonly referred to as "DMHP-I" and belongs to the family of indolecarboxamides, which is known for its antiviral and antiproliferative activities. DMHP-I was initially synthesized as a potential anti-HIV agent and has since been a topic of interest for researchers due to its versatile properties.
DMHP-I is a white crystalline powder with a molecular weight of 317.4 g/mol, and its molecular formula is C18H23NO2. The compound is insoluble in water but soluble in organic solvents like ethanol, dimethyl sulfoxide, and acetonitrile. DMHP-I is stable at room temperature and has a boiling point of 534℃.
DMHP-I synthesis involves a multistep process, beginning with the reaction of N-benzyloxycarbonyl-1-methyl-1H-indole-3-carboxamide with pyrrolidine in the presence of a catalyst such as TfOH (trifluoromethanesulfonic acid). The resulting product is reacted with dimethyl acetal to introduce the pyran ring, and the final product is isolated by precipitation or chromatography. Characterization of DMHP-I involves a combination of analytical techniques such as NMR (nuclear magnetic resonance) spectroscopy, mass spectrometry, and X-ray diffraction.
Various methods have been established to analyze DMHP-I, such as liquid chromatography-mass spectrometry (LC-MS), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS). These methods have proven to be effective in quantifying DMHP-I in various samples, including biological matrices.
DMHP-I has demonstrated various biological properties, including antiviral, anticancer, and anti-inflammatory activities. DMHP-I has been found to inhibit the replication of a broad range of viruses, including HIV, Dengue virus, and Zika virus, among others. DMHP-I also exhibits potent anti-proliferative and anti-inflammatory activities in vitro.
Studies have shown that DMHP-I exhibits low toxicity levels both in vitro and in vivo experiments, making it a promising candidate for drug development. Animal studies have shown no significant adverse effects or tissue damage with DMHP-I administration.
DMHP-I has several potential applications in scientific experiments, including antiviral and anticancer drug development and vaccine adjuvant research. DMHP-I also has the potential for use in biochemical and pharmacological experimentation as an inhibitor or activator of specific molecular targets.
Several studies have been conducted on DMHP-I, and the results have been promising. DMHP-I has proven to be a potent antiviral and anticancer agent in vitro and has low toxicity levels. However, further research is needed to explore its potential therapeutic applications and mechanisms of action thoroughly.
DMHP-I has numerous implications in different fields of research, including pharmaceuticals, medicine, immunology, and biochemistry. DMHP-I's potential applications in drug development as an antiviral or anticancer agent are particularly noteworthy, as these diseases remain significant global health problems. DMHP-I may also be useful in vaccine adjuvant research, where its immunomodulatory properties can help improve vaccine efficacy.
Research on DMHP-I is still in its infancy, and several limitations and future directions need to be addressed. One of the critical limitations is the lack of in vivo studies that could provide more insight into the compound's pharmacokinetics and long-term toxicity. Additionally, further research is essential to explore DMHP-I's potential mechanisms of action and assess its effectiveness in various biological systems and disease models. Future directions may include the development of DMHP-I derivatives with enhanced biological properties, improved synthesis methodologies, and clinical trials to assess its therapeutic potential in human diseases.
In conclusion, N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-3-carboxamide is a novel synthetic compound with versatile biological properties and potential therapeutic applications. Its numerous properties and low toxicity levels make it a promising candidate for drug development, vaccine adjuvant research, and biochemical experimentation. Future research could address the current limitations and expand the compound's potential applications further.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

286.168127949 g/mol

Monoisotopic Mass

286.168127949 g/mol

Heavy Atom Count

21

Dates

Last modified: 01-05-2024

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